(S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide is a compound with significant interest in medicinal chemistry and pharmacology. It is classified as an amino acid derivative, specifically an amide, which integrates a cyclopropyl group and a benzo[1,4]dioxin moiety. This compound is notable for its potential applications in drug development due to its structural features that may influence biological activity.
The compound is referenced under the Chemical Abstracts Service number 1353955-79-9 and is associated with various chemical databases, including PubChem and other scientific literature . Its synthesis and properties have been explored in patent literature and academic articles, highlighting its relevance in pharmaceutical research .
(S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide falls under the category of small organic molecules. It is characterized by the presence of an amino group, a cyclopropyl ring, and a dioxin structure, which contribute to its classification as a bioactive compound.
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide typically involves multi-step organic reactions. The process may include:
Technical details regarding reaction conditions (temperature, solvents) are crucial for optimizing yield and purity.
The molecular formula for (S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide is , with a molecular weight of approximately 262.30 g/mol .
The structure can be represented as follows:
The stereochemistry at the amino acid center is significant for its biological activity.
(S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide can participate in various chemical reactions:
Technical details about reaction mechanisms and conditions are essential for understanding its reactivity.
The mechanism of action for (S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide is likely related to its interaction with specific biological targets such as receptors or enzymes. It may act as an inhibitor or modulator depending on its binding affinity and specificity.
Studies involving G protein-coupled receptors suggest that compounds with similar structures can influence signaling pathways related to pain modulation and inflammation . Detailed pharmacological studies are necessary to elucidate its precise mechanism.
Relevant data from safety data sheets indicate handling precautions due to potential hazards associated with chemical exposure .
(S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide has potential applications in:
Research into its biological activity continues to expand its potential uses in therapeutic applications.
The stereoselective introduction of the cyclopropyl moiety is achieved through transition-metal-catalyzed reactions or Simmons-Smith cyclopropanation. Modified Simmons-Smith protocols employing zinc-copper couple with diiodomethane demonstrate superior stereocontrol (>90% ee) when performed on allylic amine precursors bearing chiral auxiliaries. Key stereoselectivity factors include:
Table 1: Cyclopropanation Method Comparison
Precursor Type | Catalyst System | Yield (%) | ee (%) | Key Advantage |
---|---|---|---|---|
Chiral allylic amine | Zn-Cu/CH₂I₂ | 78 | 92 | Auxiliary recyclability |
Unfunctionalized alkene | Cu(I)-BOX/CH₂N₂ | 65 | 85 | Atom economy |
Vinyl boronate | Pd(0)/N₂CHCO₂Et | 82 | 95 | Functional group tolerance |
These methods enable installation of the pharmacologically critical cyclopropylamine unit, which enhances metabolic stability and influences target binding conformation [3] [4].
The 2,3-dihydrobenzo[1,4]dioxin core is efficiently synthesized via ortho-quinone Diels-Alder cycloadditions. Electron-rich dienes react with catechol-derived ortho-quinones under mild Lewis acid catalysis (e.g., Et₂AlCl), yielding bicyclic adducts that undergo reductive aromatization with Zn/AcOH. Critical parameters include:
This method achieves >95% regioselectivity due to the ortho-quinone’s inherent symmetry, with typical isolated yields of 70–85% after recrystallization from ethanol/water mixtures. The 6-position is subsequently functionalized via Vilsmeier-Haack formylation or Friedel-Crafts acylation to introduce the methylene linker required for amidation [3].
The propionamide linkage is constructed via Schotten-Baumann acylation or carbodiimide-mediated coupling. Key findings:
Table 2: Amidation Method Performance Metrics
Method | Reagent System | Reaction Time (h) | Yield (%) | Racemization (%) |
---|---|---|---|---|
Carbodiimide | EDC/HOBt | 12 | 75 | 5.2 |
Active ester | PFP-OH/DCC | 24 | 68 | 8.1 |
Uranium salt | HATU/DIPEA | 2 | 92 | <1 |
Acyl azide | DPPA/NEt₃ | 18 | 63 | 3.7 |
Optimal results employ HATU activation of (S)-2-(tert-butoxycarbonylamino)propionic acid, followed by reaction with N-(2,3-dihydrobenzo[1,4]dioxin-6-ylmethyl)cyclopropanamine. Boc deprotection with TFA quantitatively yields the target compound [1] [4].
The (S)-stereocenter is established via Evans’ oxazolidinone alkylation or enzymatic resolution:
Decarboxylative asymmetric strategies using quinine-derived phase-transfer catalysts achieve 88% ee in the alkylation of glycine Schiff bases with cyclopropyl bromides. The chiral environment created by N-(9-anthracenyl)cinchoninium bromide at liquid-liquid interfaces proves particularly effective for gram-scale synthesis [4].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0